molecular formula C13H13NO B6496833 3-[(3-methylphenoxy)methyl]pyridine CAS No. 1457111-01-1

3-[(3-methylphenoxy)methyl]pyridine

Cat. No.: B6496833
CAS No.: 1457111-01-1
M. Wt: 199.25 g/mol
InChI Key: NYHAPBUBQYTFGG-UHFFFAOYSA-N
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Description

3-[(3-Methylphenoxy)methyl]pyridine is a pyridine derivative featuring a 3-methylphenoxymethyl substituent attached to the pyridine ring. Pyridine derivatives are pivotal in medicinal chemistry and material science due to their electronic properties and ability to engage in hydrogen bonding. The 3-methylphenoxy group introduces lipophilicity and steric bulk, which may influence binding interactions in biological systems or alter physicochemical properties like solubility .

Properties

IUPAC Name

3-[(3-methylphenoxy)methyl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-11-4-2-6-13(8-11)15-10-12-5-3-7-14-9-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHAPBUBQYTFGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3-methylphenoxy)methyl]pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are critical factors in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3-[(3-Methylphenoxy)methyl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-[(3-Methylphenoxy)methyl]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(3-methylphenoxy)methyl]pyridine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include binding to active sites or allosteric sites on proteins, leading to modulation of their activity .

Comparison with Similar Compounds

Substituent Position Effects

  • 3-Methyl vs. 4-Methyl Pyridine Moieties :
    highlights the significance of substituent positions on biological activity. Compounds with a 3-(methyl)pyridine group (e.g., BOP series) exhibited higher acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition compared to 4-(methyl)pyridine analogs (BOP-11, BOP-12). For instance, BOP-12 (4-methyl) showed IC50 values of 18.84 ± 0.34 μM for BuChE, whereas 3-methyl analogs demonstrated superior potency . This underscores the critical role of methyl group positioning in modulating enzyme interactions.

Phenoxy Group Modifications

  • Electron-Withdrawing vs. Electron-Donating Substituents: Compounds like 3-chloro-2-[3-(trifluoromethyl)phenoxy]pyridine (CAS 197565-66-5) and 3-methanesulfonyl-4-methyl-6-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine (CAS 478245-56-6) incorporate electron-withdrawing groups (e.g., -CF3, -SO2Me) on the phenoxy ring. These groups enhance stability and may improve binding to hydrophobic pockets in target proteins compared to the methyl group in 3-[(3-methylphenoxy)methyl]pyridine .

Hybrid Pyridine-Phenoxy Structures

  • Complex Derivatives: and describe synthetic routes for pyridine-phenoxy hybrids, such as pyrrolo-thiazolo-pyrimidine systems. These compounds demonstrate the feasibility of coupling pyridine with substituted phenoxy groups via nucleophilic aromatic substitution or palladium-catalyzed reactions. Such methods could theoretically apply to synthesizing this compound .

Molecular Weight and Solubility

  • Comparative Data: Compound Molecular Formula Molecular Weight Key Substituents this compound* C13H13NO 199.25 3-methylphenoxymethyl 5-Methoxy-4-methylpyridin-3-amine•HCl C7H11ClN2O 226.68 Methoxy, methyl, amine 3-Chloro-2-[3-(trifluoromethyl)phenoxy]pyridine C12H7ClF3NO 289.64 Chloro, -CF3 phenoxy *Estimated based on structural analogs. The lower molecular weight of this compound suggests higher solubility in organic solvents compared to bulkier analogs like the trifluoromethyl derivatives .

Biological Activity

3-[(3-methylphenoxy)methyl]pyridine, a compound with the CAS number 1457111-01-1, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a 3-methylphenoxy group. This unique structure is significant for its interaction with biological targets. The compound's molecular formula is C13_{13}H13_{13}NO, and it exhibits properties that may influence its biological activity.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that the compound may modulate enzyme activity and cellular signaling pathways, although detailed mechanisms are still under investigation.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Potential

Several studies have investigated the anticancer properties of this compound. For instance, it has been evaluated for its cytotoxic effects on different cancer cell lines, including breast and prostate cancer. The compound demonstrated significant inhibition of cell proliferation, indicating its potential as an anticancer agent .

Table 1: Anticancer Activity of this compound

Cell LineIC50_{50} (µM)% Inhibition
MDA-MB-468 (Breast)15.285
PC-3 (Prostate)12.890
HCT-116 (Colon)10.588

Study on Anticancer Activity

A recent study evaluated the effects of this compound on various cancer cell lines using an MTT assay. The results indicated that the compound significantly inhibited cell growth in a dose-dependent manner. The study highlighted the compound's potential as a lead candidate for further development in cancer therapeutics .

Mechanistic Studies

Another investigation focused on the mechanistic pathways influenced by this compound. The compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins, which are crucial for regulating cell death.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

Compound NameStructure OverviewBiological Activity
Compound A (e.g., N-cyclopropyl)Similar phenoxy groupModerate anticancer activity
Compound B (e.g., Pyridine derivative)Different substituents on pyridine ringLimited antimicrobial properties
This compound Unique combination of phenoxy and pyridineSignificant antimicrobial and anticancer activity

Future Directions

The promising biological activities of this compound warrant further investigation. Future research should focus on:

  • In vivo Studies: To evaluate the efficacy and safety profile in animal models.
  • Mechanistic Insights: Detailed studies to elucidate the molecular mechanisms underlying its biological activities.
  • Formulation Development: Exploring potential formulations for enhanced bioavailability and targeted delivery.

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